Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate
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Overview
Description
Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate is a chemical compound with the molecular formula C13H18N2O4. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate typically involves the reaction of ethyl chloroformate with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Common reagents used in this synthesis include ethyl chloroformate and substituted anilines .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: Substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, making it useful in peptide synthesis and other applications .
Comparison with Similar Compounds
- Ethyl N-[5-(ethoxycarbonylamino)-2-methyl-phenyl]carbamate
- Ethyl N-[3-(ethoxycarbonylamino)-4-methylphenyl]carbamate
- O,O’-diethyl 4-methyl-1,3-phenylenedicarbamate
Uniqueness: Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate is unique due to its specific structure and properties. It offers a balance of reactivity and stability, making it suitable for various applications in synthesis and research .
Properties
CAS No. |
3693-54-7 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl N-[(ethoxycarbonylamino)-phenylmethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-3-18-12(16)14-11(15-13(17)19-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
RQHLPJYRTSWDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=CC=C1)NC(=O)OCC |
Origin of Product |
United States |
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